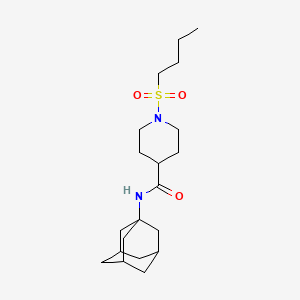
1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as FMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMP is a piperidine derivative that possesses unique biochemical and physiological properties, making it an ideal candidate for research purposes. In
Mécanisme D'action
The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to interact with several proteins and enzymes, including cyclin-dependent kinase 2 (CDK2), which plays a critical role in the cell cycle. 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol can induce apoptosis, or programmed cell death, in cancer cells. 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been shown to inhibit the growth and proliferation of cancer cells in animal models. Additionally, 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has several advantages for lab experiments, including its high potency and selectivity for specific targets. 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is also relatively stable and can be easily synthesized in large quantities. However, 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has some limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when designing experiments involving 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol.
Orientations Futures
There are several future directions for research involving 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One area of interest is the development of 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol derivatives with improved properties, such as increased solubility and reduced toxicity. Additionally, 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol could be further studied as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol could be used as a tool for studying the structure and function of proteins and enzymes, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multi-step process that begins with the reaction of 2-amino-5-fluoropyrimidine with 2-chloro-5-methylpyridine to form 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidine. This intermediate is then reacted with sodium borohydride to produce the final product, 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a complex process that requires expertise in organic chemistry and careful attention to detail.
Applications De Recherche Scientifique
1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has a wide range of scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been used as a tool for studying the structure and function of proteins and enzymes, which has led to a better understanding of their roles in disease processes.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-2-3-13(17-8-11)15(21)4-6-20(7-5-15)14-18-9-12(16)10-19-14/h2-3,8-10,21H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYIQVYFPFOJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=C(C=N3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)benzoate](/img/structure/B5483353.png)
![13-(3-furylmethylene)-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5483361.png)
![methyl 2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5483365.png)
![2-{1-[3-(2-pyridinyl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5483377.png)

![2-imino-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5483397.png)
![3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenol](/img/structure/B5483398.png)

![N-[1-(3-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5483412.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5483417.png)

![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5483427.png)
![5-(cyclobutylmethyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5483449.png)